molecular formula C11H12N2O2 B12865886 2-Ethyl-N-hydroxybenzofuran-3-carboximidamide

2-Ethyl-N-hydroxybenzofuran-3-carboximidamide

Cat. No.: B12865886
M. Wt: 204.22 g/mol
InChI Key: ANLQQUZJPSPFMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-hydroxybenzofuran-3-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of AlCl3-mediated C–C followed by a C–O bond formation between 2,3-dichloropyrazine or a derivative thereof and phenol . This method allows for the construction of the benzofuran ring system with high yield and fewer side reactions.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-hydroxybenzofuran-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .

Scientific Research Applications

2-Ethyl-N-hydroxybenzofuran-3-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-hydroxybenzofuran-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, benzofuran derivatives have been shown to inhibit certain enzymes, leading to their potential use as therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylbenzofuran
  • N-Hydroxybenzofuran
  • Benzofuran-3-carboximidamide

Uniqueness

2-Ethyl-N-hydroxybenzofuran-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, this compound may exhibit enhanced biological activities and improved pharmacokinetic properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethyl-N'-hydroxy-1-benzofuran-3-carboximidamide

InChI

InChI=1S/C11H12N2O2/c1-2-8-10(11(12)13-14)7-5-3-4-6-9(7)15-8/h3-6,14H,2H2,1H3,(H2,12,13)

InChI Key

ANLQQUZJPSPFMR-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C(C2=CC=CC=C2O1)/C(=N/O)/N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=NO)N

Origin of Product

United States

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